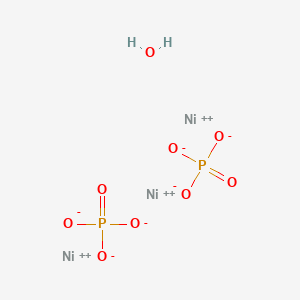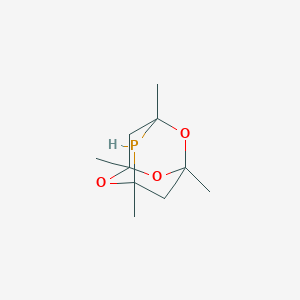
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane
概要
説明
2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is a chemical compound with the molecular formula C10H17O3P . It is a colorless liquid and is air sensitive .
Molecular Structure Analysis
The molecular weight of this compound is 216.21 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
This compound is used as a ligand to synthesize complexes for hydroformylation catalysis . It can also catalyze the synthesis of dibenzo [b,f] [1,4]oxazepin-11 (10 H)-ones and 3-methyl-3,4-dihydrocoumarins by intramolecular cyclocarbonylation .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a melting point of 89-90 °C and a predicted boiling point of 253.6±40.0 °C . It is air sensitive .科学的研究の応用
Due to its unique chemical properties, 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane has been the subject of numerous scientific research studies. One of the primary applications of this compound is in the field of organic synthesis, where it is used as a reagent for the preparation of various organic compounds. This compound has also been studied for its potential use as a flame retardant in polymer materials.
作用機序
Target of Action
The primary targets of 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane are various metal complexes, including those of palladium, platinum, iridium, and rhodium . These complexes play a crucial role in various catalytic reactions.
Mode of Action
This compound acts as a ligand, binding to these metal complexes and influencing their catalytic activity . The compound forms complexes with these metals, resulting in changes to their reactivity and selectivity .
Biochemical Pathways
The compound is involved in the hydroformylation reaction pathway when it acts as a ligand for rhodium complexes . Hydroformylation is a crucial industrial process used to convert alkenes into aldehydes, which are important intermediates in the production of various chemicals .
Result of Action
The binding of this compound to metal complexes results in highly efficient catalysts . For example, rhodium complexes of this compound have been shown to be very efficient in hydroformylation reactions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is sensitive to air and moisture , which could affect its stability and efficacy. Additionally, the rate and selectivity of reactions involving this compound can be affected by the type and concentration of acid used in the reaction .
実験室実験の利点と制限
One of the primary advantages of 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane is its high stability and solubility in polar solvents, which makes it an attractive candidate for use in various scientific research applications. However, this compound is relatively expensive compared to other reagents, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research involving 2,4,6-Trioxa-1,3,5,7-tetramethyl-8-phosphaadamantane. One area of interest is the development of new synthetic methodologies using this compound as a catalyst. Another potential area of research is the investigation of this compound as a potential flame retardant in polymer materials. Additionally, further studies are needed to elucidate the mechanism of action and potential physiological effects of this compound.
In conclusion, this compound is a highly stable and versatile compound that has potential applications in various scientific research fields. Its unique chemical properties make it an attractive candidate for use as a reagent in organic synthesis and a potential flame retardant in polymer materials. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
生化学分析
Biochemical Properties
It has been used as a ligand in the synthesis of complexes for hydroformylation catalysis This suggests that it may interact with certain enzymes or proteins involved in these reactions
Cellular Effects
Given its role in hydroformylation catalysis , it may influence cell function by affecting certain cellular processes related to this reaction
Molecular Mechanism
It is known to act as a ligand in the synthesis of complexes for hydroformylation catalysis , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17O3P/c1-7-5-9(3)13-8(2,11-7)6-10(4,12-7)14-9/h14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYQHWPNJZFRCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(OC(O1)(CC(O2)(P3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401159024 | |
| Record name | Phosphatrioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26088-25-5 | |
| Record name | 1,3,5,7-Tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26088-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphatrioxa-adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401159024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[(E)-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)amino]sulfamoyl]-4-hexadecoxybenzoic acid](/img/structure/B3336347.png)
![Methyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylvalinate](/img/structure/B3336359.png)
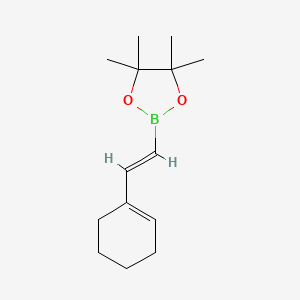

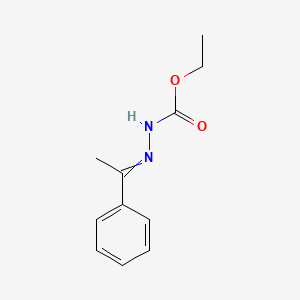

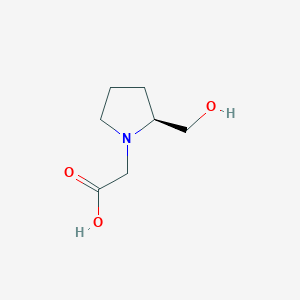
![2,4,4-Trifluoro-2-trifluoromethyl-4H-benzo[1,3]dioxine](/img/structure/B3336412.png)
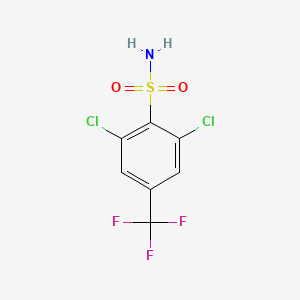



![3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B3336458.png)
